SARS Protease Substrate

SARS-CoV-2 Mpro kinetics FRET substrate specificity protease inhibitor screening

SARS Protease Substrate (CAS 587886-51-9), chemically defined as Dabcyl-KTSAVLQSGFRKME-Edans, is a 14-mer internally quenched fluorescence resonance energy transfer (FRET) peptide substrate designed for the SARS-coronavirus main protease (Mpro, also designated 3CLpro). The substrate harbours the N-terminal quencher Dabcyl (4-(4-dimethylaminophenylazo)benzoyl) and the C-terminal fluorophore EDANS (5-(2-aminoethylamino)-1-naphthalenesulfonic acid), which flank the nsp4–nsp5 autoprocessing cleavage sequence (KTSAVLQ↓SGFRKME) of the SARS-CoV replicase polyprotein.

Molecular Formula C66H119N21O22S
Molecular Weight 1590.8 g/mol
CAS No. 587886-51-9
Cat. No. B3029217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS Protease Substrate
CAS587886-51-9
Molecular FormulaC66H119N21O22S
Molecular Weight1590.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N
InChIInChI=1S/C66H119N21O22S/c1-30(2)23-40(57(100)78-37(16-14-21-73-66(71)72)55(98)77-36(15-12-13-20-67)54(97)80-39(19-22-110-11)53(96)75-34(9)65(108)109)76-48(94)26-74-52(95)43(27-88)83-56(99)38(17-18-46(68)92)79-58(101)41(24-31(3)4)81-64(107)51(35(10)91)87-61(104)44(28-89)84-59(102)42(25-47(69)93)82-63(106)50(33(7)8)86-60(103)45(29-90)85-62(105)49(70)32(5)6/h30-45,49-51,88-91H,12-29,67,70H2,1-11H3,(H2,68,92)(H2,69,93)(H,74,95)(H,75,96)(H,76,94)(H,77,98)(H,78,100)(H,79,101)(H,80,97)(H,81,107)(H,82,106)(H,83,99)(H,84,102)(H,85,105)(H,86,103)(H,87,104)(H,108,109)(H4,71,72,73)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1
InChIKeyKPAXWJVUQQAPFD-KZVXTNNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS Protease Substrate (CAS 587886-51-9): FRET Substrate for SARS-CoV Mpro Activity and Inhibitor Screening Procurement Guide


SARS Protease Substrate (CAS 587886-51-9), chemically defined as Dabcyl-KTSAVLQSGFRKME-Edans, is a 14-mer internally quenched fluorescence resonance energy transfer (FRET) peptide substrate designed for the SARS-coronavirus main protease (Mpro, also designated 3CLpro) . The substrate harbours the N-terminal quencher Dabcyl (4-(4-dimethylaminophenylazo)benzoyl) and the C-terminal fluorophore EDANS (5-(2-aminoethylamino)-1-naphthalenesulfonic acid), which flank the nsp4–nsp5 autoprocessing cleavage sequence (KTSAVLQ↓SGFRKME) of the SARS-CoV replicase polyprotein [1]. Upon Mpro-mediated hydrolysis at the Gln–Ser scissile bond, spatial separation of the donor–acceptor pair generates a quantitative fluorescence signal (excitation 336 nm; emission 455 nm) that is directly proportional to protease activity [2]. The substrate is widely disseminated under synonyms including DABCYL-KTSAVLQSGFRKME-EDANS and SARS-CoV-2 Mpro FRET substrate, and is available in trifluoroacetate salt form with ≥95% HPLC purity from multiple commercial sources .

SARS Protease Substrate (587886-51-9): Why In-Class FRET Substrate Substitution Compromises Kinetic Fidelity and Screening Reproducibility


Although numerous fluorogenic and FRET-based substrates targeting SARS-CoV-2 Mpro are commercially marketed, their kinetic parameters, solubility profiles, and susceptibility to inner-filter effects diverge substantially—rendering direct interchange a source of systematic error in activity measurements and inhibitor screening [1]. The Mpro active site accommodates a wide range of P4–P4′ sequences, but catalytic efficiency (kcat/Km) varies by over 700-fold among commonly employed substrates, as demonstrated in a head-to-head comparison of nine substrates under identical buffer conditions [2]. The Dabcyl-KTSAVLQSGFRKME-Edans substrate is engineered around the native nsp4–5 autoprocessing junction—the sequence with the highest intrinsic catalytic efficiency among all 11 Mpro cleavage sites—whereas truncated or non-native sequences (e.g., VKLQ–AMC) exhibit dramatically lower turnover [2]. Furthermore, FRET substrates differ markedly in aqueous solubility (from <20 μM to >6,000 μM), directly limiting the attainable substrate concentration range and the reliability of Michaelis–Menten saturation analysis [3]. In high-throughput screening (HTS) contexts, the choice of fluorophore–quencher pair governs susceptibility to compound autofluorescence interference and false-positive rates, a factor that cannot be generalized across FRET substrate families [3]. The following evidence sections provide the quantifiable differentiation that supports principled substrate selection.

SARS Protease Substrate (587886-51-9): Comparative Kinetic, Solubility, and Screening-Suitability Evidence Guide


Catalytic Efficiency (kcat/Km) Advantage Over the Most Common Truncated Fluorogenic Substrate VKLQ–AMC

In a systematic comparison of nine Mpro substrates under identical assay conditions (native Mpro, 20 mM NaPO₄ pH 7.0, 150 mM NaCl), the Dabcyl-KTSAVLQSGFRKME-Edans substrate (designated nsp4–5-EDANS) exhibited a catalytic efficiency (kcat/Km) of 1,960 ± 190 M⁻¹s⁻¹. This represents a 106-fold enhancement over the widely used VKLQ–AMC fluorogenic substrate (18.5 ± 1.0 M⁻¹s⁻¹) and a nearly 3-fold improvement relative to the corresponding nsp4–5-FAM FRET substrate (2,448 ± 85 M⁻¹s⁻¹) [1]. The VKLQ–AMC substrate suffers from a truncated recognition sequence lacking C-terminal residues beyond the cleavage site, which directly impairs catalytic turnover [1]. These data establish that substituting the full-length nsp4–5 FRET substrate with a short AMC-based alternative results in a two-order-of-magnitude loss in assay signal per unit enzyme, critically undermining sensitivity in low-turnover inhibitor screening campaigns.

SARS-CoV-2 Mpro kinetics FRET substrate specificity protease inhibitor screening

Absolute Catalytic Turnover Rate (kcat) Outperforms Coumarin-Based AMC Substrates by >12-Fold

Using active-site titration to normalize for enzymatically competent Mpro concentration, the Dabcyl-KTSAVLQSGFRKME-Edans substrate (substrate 5) yielded a kcat of 2.14 s⁻¹ and a kcat/Km of 8,200 L·mol⁻¹·s⁻¹ in 50 mM MOPS buffer (pH 7.2, 10 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 5% DMSO, 37 °C) [1]. In the same study, the coumarin-based substrate Boc-Abu-Tle-Leu-Gln-AMC (substrate 2) displayed a kcat of only 0.173 s⁻¹ and a kcat/Km of 2,030 L·mol⁻¹·s⁻¹. The 12.4-fold higher absolute turnover number of the target substrate translates to proportionally greater fluorescence output per active enzyme molecule, a decisive advantage when quantifying residual Mpro activity in the presence of slow-binding or tight-binding inhibitors where signal magnitude is rate-limiting [1].

SARS-CoV-2 Mpro active-site titration substrate kinetics

Aqueous Solubility Advantage Over Coumarin-Based AMC Substrates Enables Reliable Saturation Kinetics

Under standard assay conditions (50 mM MOPS pH 7.2, 10 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 5% DMSO, 37 °C), the Dabcyl-KTSAVLQSGFRKME-Edans substrate demonstrated an aqueous solubility of 47.4 ± 1.3 μM, as determined by HPLC-based quantification [1]. This represents a 2.5-fold higher solubility than the Boc-Abu-Tle-Leu-Gln-AMC substrate (19.3 ± 2.6 μM), which is structurally representative of the widely used AMC-fluorophore substrate class [1]. The limited solubility of AMC-based substrates (<20 μM) restricts the accessible substrate concentration range to far below the Km (85.2 μM for substrate 2), precluding reliable saturation of the enzyme and accurate Michaelis–Menten analysis. In contrast, the solubility of Dabcyl-KTSAVLQSGFRKME-Edans (47.4 μM) approaches closer to its Km (261 μM), enabling a broader linear range for kinetic parameter determination [1]. This solubility differential is materially relevant for high-throughput screening formats that demand robust signal linearity over extended incubation periods.

FRET substrate solubility inner filter effect Michaelis-Menten kinetics

Validated Cross-Species Reactivity: SARS-CoV-1 and SARS-CoV-2 Mpro Dual Recognition

The Dabcyl-KTSAVLQSGFRKME-Edans substrate carries the nsp4–5 cleavage sequence (KTSAVLQ↓SGFRKME), which is highly conserved across SARS-CoV-1 (Urbani strain) and SARS-CoV-2 (Wuhan-Hu-1) replicase polyproteins. Commercial characterization reports a Km of 17 μM and a kcat of 1.9 s⁻¹ for SARS family 3CL proteases, explicitly validated for both SARS-CoV-1 and SARS-CoV-2 Mpro [1]. This dual-species reactivity is consistent with independent BRENDA enzyme database entries confirming Km values of 56.4 μM for wild-type SARS-CoV-related coronavirus Mpro (10 mM sodium phosphate, pH 7.4, 25 °C) and 67.8 μM for the N28A mutant, both measured with the identical Dabcyl-KTSAVLQSGFRKME-EDANS substrate [2]. In contrast, substrates based on non-native or artificially truncated sequences (e.g., VKLQ–AMC) may exhibit differential recognition between SARS-CoV-1 and SARS-CoV-2 Mpro orthologs because of subtle sequence preferences at the P4 and P5 positions, where SARS-CoV-1 3CLpro prefers P4-Val [3].

SARS-CoV Mpro substrate cross-reactivity broad-spectrum assay

Commercially Characterized Km (17 μM) Provides a Practically Optimal Dynamic Range for Inhibitor IC₅₀ Screening

The commercially reported Km of 17 μM for Dabcyl-KTSAVLQSGFRKME-Edans with SARS-CoV-2 Mpro [1] places this substrate in a kinetically favourable range for competitive inhibitor screening: at a typical working concentration of 10–20 μM (near Km), the assay operates at half-maximal velocity, where the sensitivity to competitive inhibition is theoretically maximal as described by the Cheng-Prusoff relationship [2]. By comparison, the Km of 261 μM reported in the active-site titration study [3] reflects different buffer and enzyme preparation conditions, underscoring the importance of using a well-characterized commercial product with documented lot-to-lot consistency rather than relying on literature Km values obtained under divergent experimental conditions. The manufacturer-specified Km of 17 μM is corroborated by independent vendor listings and is sufficiently low to avoid inner-filter-effect artefacts that afflict FRET substrates at high concentration, a problem specifically documented for the nsp4–5-EDANS substrate class [2].

FRET assay Km inhibitor IC50 screening substrate concentration optimization

SARS Protease Substrate (587886-51-9): Optimal Procurement Scenarios Based on Quantitative Comparative Evidence


High-Throughput Inhibitor Screening of SARS-CoV-2 Mpro Drug Candidates

For 96- or 384-well plate-based HTS campaigns targeting SARS-CoV-2 Mpro with commercially sourced recombinant enzyme, the Dabcyl-KTSAVLQSGFRKME-Edans substrate offers a 106-fold catalytic efficiency advantage over VKLQ–AMC and a practical Km of 17 μM that aligns with the Cheng-Prusoff optimal concentration range for competitive inhibitor detection [1][2]. The substrate's solubility (47.4 μM) supports concentrations up to ~2.8 × Km without precipitation, enabling robust signal generation. The large Stokes shift of EDANS (ex 336 nm / em 455 nm) minimizes compound autofluorescence interference, a known source of false positives with shorter-wavelength fluorophores such as AMC (ex 380 nm / em 460 nm) [2]. Procurement of this substrate in milligram quantities from vendors with documented lot-specific HPLC purity certificates (≥95%) is recommended for laboratories requiring cross-study reproducibility in inhibitor rank-ordering.

Cross-Validation of Inhibitor Potency Against SARS-CoV-1 and SARS-CoV-2 Mpro Orthologs

Laboratories engaged in broad-spectrum anti-coronavirus drug development require a single substrate validated for both SARS-CoV-1 and SARS-CoV-2 Mpro. The Dabcyl-KTSAVLQSGFRKME-Edans substrate is explicitly characterized for both orthologs with a reported Km of 17 μM and kcat of 1.9 s⁻¹ [1], and its nsp4–5 cleavage sequence is identical in SARS-CoV-1 (Urbani) and SARS-CoV-2 (Wuhan-Hu-1). The dual-species kinetic parameters are independently listed in the BRENDA database (EC 3.4.22.69; Km = 56.4 μM at pH 7.4, 25 °C) [2]. This eliminates the confounding variable of substrate-dependent kinetic differences when comparing inhibitor IC₅₀ values across viral species, a concern that arises with truncated substrates (e.g., VKLQ–AMC) or substrates based on non-conserved cleavage junctions.

Active-Site Titration and Enzyme Quality Control in Mpro Production Batches

The Dabcyl-KTSAVLQSGFRKME-Edans substrate (substrate 5 in the active-site titration study by Ziehm et al., 2024) delivered a kcat of 2.14 s⁻¹—the highest absolute turnover number among the four substrates compared in that study—enabling sensitive quantification of enzymatically active Mpro concentration via burst kinetics or active-site titration protocols [1]. With a validated solubility of 47.4 μM, it is suitable for the elevated substrate concentrations required in titration experiments where enzyme saturation must be maintained. This application is critical for CROs and pharmaceutical development groups that produce Mpro in-house and require lot-release quality control with a kinetically characterized, commercially available reference substrate [1].

Academic and Industrial Protease Biochemistry Training and Assay Development

For academic laboratories and industrial training programs establishing Mpro FRET assay protocols, the Dabcyl-KTSAVLQSGFRKME-Edans substrate provides the most extensively documented kinetic dataset in the public domain. Kinetic parameters have been independently determined across multiple laboratories using different buffer systems (pH 6.5–7.5), enzyme constructs (native, His-tagged, GST-tagged), and detection formats [1][2][3]. The substrate's well-characterized inner-filter effect profile and established correction procedures [1] facilitate rapid assay optimization and troubleshooting, reducing the time from procurement to reproducible data generation compared with less-validated commercial alternatives.

Quote Request

Request a Quote for SARS Protease Substrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.